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Application Note

Azilsartan medoxomil is a potent angiotensin Il receptor blocker (ARB) used for the treatment
of hypertension. Its synthesis is a multi-step process that requires careful control of reaction
conditions to ensure high yield and purity. This document provides a detailed protocol for the
laboratory-scale synthesis of Azilsartan medoxomil, primarily focusing on a common synthetic
route commencing from methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-
benzo[d]imidazole-7-carboxylate (BEC methyl ester). The protocol outlines the formation of the
key amidoxime intermediate, its subsequent cyclization to the oxadiazole ring system of
Azilsartan, and the final esterification to yield Azilsartan medoxomil.

The synthesis involves several key transformations:

o Amidoxime Formation: The cyano group of the starting material is converted to an
amidoxime using hydroxylamine.

o Oxadiazole Ring Formation: The amidoxime is cyclized to form the characteristic 5-oxo-4,5-
dihydro-1,2,4-oxadiazole ring of Azilsartan.

o Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid (Azilsartan).
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 Esterification: The Azilsartan carboxylic acid is esterified with (5-methyl-2-oxo-1,3-dioxol-4-
yl)methanol (medoxomil alcohol) or its chlorinated precursor to produce the final prodrug,
Azilsartan medoxomil.

This protocol provides detailed methodologies for each of these critical steps, along with
tabulated quantitative data for yields and purity, to aid researchers in the successful synthesis
of this important active pharmaceutical ingredient.

Experimental Workflow
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Caption: A schematic overview of the synthetic pathway for Azilsartan Medoxomil.

Experimental Protocols

Step 1: Synthesis of Methyl 2-ethoxy-1-((2'-
(hydroxyamidino)biphenyl-4-yl)methyl)-1H-
benzimidazole-7-carboxylate (Amidoxime Intermediate,
AZP-1)

This procedure outlines the conversion of the nitrile group in the starting material to an
amidoxime.

Materials:

¢ Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC
methyl ester)

e Hydroxylamine hydrochloride (NH20OH-HCI)

e Sodium bicarbonate (NaHCO3)
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e Dimethyl sulfoxide (DMSO)

o Water

Procedure:

To a solution of hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO), add sodium
bicarbonate.

e Add methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
to the mixture.

o Heat the reaction mixture to 85-90°C and stir for approximately 18 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).[1]

» After completion, cool the reaction mass to 15-20°C.[1]

e Add water and stir the solution for 15-20 minutes at 15-20°C.[1]

Filter the resulting precipitate, wash with water, and dry to obtain the title compound.[1]

Step 2: Synthesis of Methyl 1-[[2'-(4,5-dihydro-5-0x0-4H-
1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-
benzimidazole-7-carboxylate (Azilsartan Methyl Ester,
AZP-Il)

This step involves the cyclization of the amidoxime intermediate to form the oxadiazole ring.
Materials:

¢ Methyl 2-ethoxy-1-((2'-(hydroxyamidino)biphenyl-4-yl)methyl)-1H-benzimidazole-7-
carboxylate (AZP-1)

o Ethyl chloroformate

o Triethylamine
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o Dioxane or a similar aprotic solvent

Procedure:

o Dissolve the amidoxime intermediate (AZP-1) in a suitable solvent such as dioxane.
e Add triethylamine to the solution.

e Cool the mixture and add ethyl chloroformate dropwise.

¢ Allow the reaction to proceed until completion, as monitored by TLC.

e The resulting product, Azilsartan methyl ester (AZP-I11), can be isolated by evaporating the
solvent and purifying the residue.

 Alternatively, using N,N'-carbonyldiimidazole in dioxane can also effect this transformation,
with a reaction time of about 1-2 hours at room temperature.[2]

Step 3: Synthesis of 2-ethoxy-1-((2'-(5-0x0-4,5-dihydro-
1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-
benzimidazole-7-carboxylic acid (Azilsartan, AZP-Ill)

This procedure describes the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

Methyl 1-[[2'-(4,5-dihydro-5-0x0-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-
benzimidazole-7-carboxylate (AZP-I11)

Sodium hydroxide (NaOH)

Water

Hydrochloric acid (HCI) for acidification
Procedure:

e Suspend the Azilsartan methyl ester (AZP-Il) in an aqueous solution of sodium hydroxide.
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 Stir the mixture until the hydrolysis is complete (monitored by TLC).

» Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

« Filter the precipitate, wash with water, and dry to yield Azilsartan (AZP-I111).

Step 4: Synthesis of (5-methyl-2-o0x0-1,3-dioxol-4-
yl)methyl 2-ethoxy-1-((2'-(5-0x0-4,5-dihydro-1,2,4-
oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-

7-carboxylate (Azilsartan Medoxomil)

This is the final step to produce the prodrug ester.

Materials:

Azilsartan (AZP-III)

4-chloromethyl-5-methyl-1,3-dioxol-2-one

1,8-Diazabicyclo[5.4.0]lundec-7-ene (DBU) or Potassium Carbonate (K2CO3)

N,N-Dimethylacetamide (DMACc)

Acetone

Water

Procedure:

Dissolve Azilsartan in N,N-dimethylacetamide (DMAC).[3]

Add a base such as DBU or potassium carbonate.[3]

Add 4-chloromethyl-5-methyl-1,3-dioxol-2-one to the reaction mixture.

Stir the reaction at a controlled temperature (e.g., 10°C) for several hours.[3]

Upon completion, adjust the pH to approximately 5 with dilute HCI.[3]
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e Add a mixture of acetone and water to precipitate the crude product.[3]

e The crude product can be purified by slurrying in acetone or by recrystallization from a
mixture of dichloromethane and ethyl acetate.[1][3]

 Filter the purified product, wash with a suitable solvent, and dry under vacuum at 50°C.[3]

Quantitative Data Summary

Intermediate/P Reported

Step Reported Yield . Reference
roduct Purity (HPLC)
o Amidoxime
1. Amidoxime )
) Intermediate 88% 87% [1]
Formation
(AZP-1)

2 & 3. Cyclization
and Hydrolysis Azilsartan (AZP-

_ 91.4-96.7% - [2]
(combined one- 1)}
pot)
4. Esterification Azilsartan
L . - 96.8% [3]
and Purification Medoxomil
Overall Process Azilsartan
36% 99.52% [4]

(Improved) Medoxomil

Note: Yields and purities can vary significantly based on the specific reaction conditions, scale,
and purification methods employed. The data presented is a summary from various literature
sources.

Characterization Data

o Azilsartan Medoxomil: White to nearly white crystalline powder. Insoluble in water, freely
soluble in methanol and dimethyl sulfoxide.

e HPLC Analysis: A common method for purity determination is Reverse Phase-High
Performance Liquid Chromatography (RP-HPLC). A typical system might use a C18 column
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with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at
approximately 248 nm.[5]

e Spectroscopic Analysis: Characterization is typically confirmed using *H NMR, 3C NMR, and
Mass Spectrometry to verify the chemical structure of the final product and key
intermediates. intermediates. [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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